Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate is an organic compound that belongs to the class of sulfonyl benzoates This compound features a benzene ring substituted with a sulfonyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate typically involves a multi-step process. One common method includes the sulfonation of 2-hexyl-4,5-dimethylbenzene followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonation reaction. The esterification step may involve the use of a dehydrating agent like thionyl chloride to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ester functional group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate: can be compared with other sulfonyl benzoates and esters, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials.
Properties
CAS No. |
648436-59-3 |
---|---|
Molecular Formula |
C22H28O4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H28O4S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)27(24,25)20-12-10-18(11-13-20)22(23)26-4/h10-15H,5-9H2,1-4H3 |
InChI Key |
WCSVDGRTCIQPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.